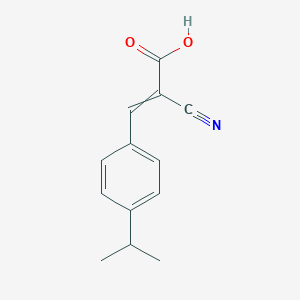

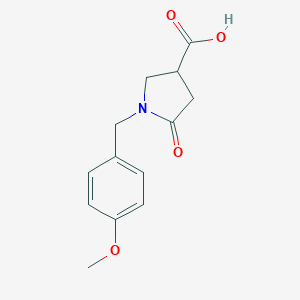

![molecular formula C18H14ClN3O5 B349402 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 1005273-08-4](/img/structure/B349402.png)

2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an electron-rich azole with an oxygen atom next to the nitrogen .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . The exact molecular structure of your compound would depend on the positions and orientations of the chlorophenyl, nitrophenyl, and methyldihydro-2H-pyrrolo groups.

Chemical Reactions Analysis

The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For isoxazole, it has a molar mass of 69.06202 g/mol and a boiling point of 95 °C .

Applications De Recherche Scientifique

Regulators of Immune Functions

Isoxazole derivatives, such as the compound , have been found to have immunoregulatory properties . These properties can be classified into several categories, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . The compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Anti-Inflammatory Applications

Some isoxazole derivatives have shown significant anti-inflammatory activity . For instance, a representative of this series, 4-(2-(4-(1 H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1 H-pyrazol-5(4 H)-one demonstrated significant analgesic activity, protection in carrageenan-induced footpad edema .

Antimicrobial Activity

Substituted quinazolinones derivatives, which are structurally similar to isoxazoles, have been tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria . Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a) was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .

Drug Discovery

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .

Synthesis of Isoxazoles

Isoxazole derivatives can be synthesized through various methods, including metal-free synthetic routes . This is particularly important as the disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

Antiviral Activities

Some isoxazole derivatives have shown moderate antiviral activities . This makes them potential candidates for the development of new antiviral drugs .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are yet to be identified. Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities

Result of Action

Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5/c1-20-17(23)14-15(10-2-6-13(7-3-10)22(25)26)21(27-16(14)18(20)24)12-8-4-11(19)5-9-12/h2-9,14-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFRELCRDZVNGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

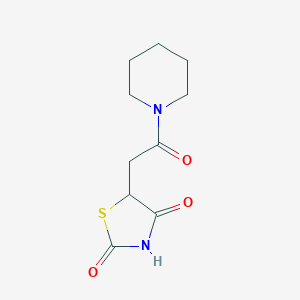

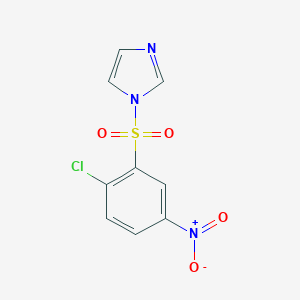

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)

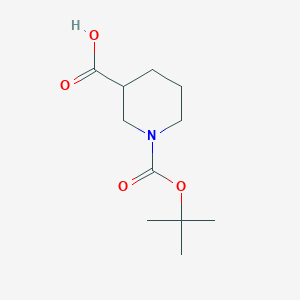

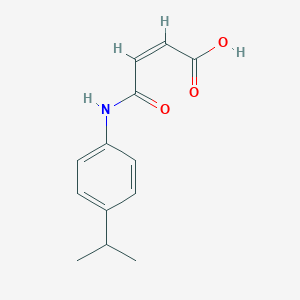

![3-Cyclohexyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B349337.png)

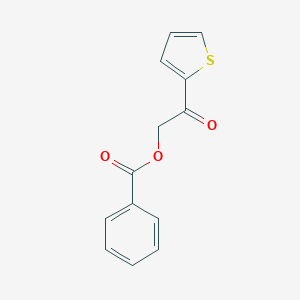

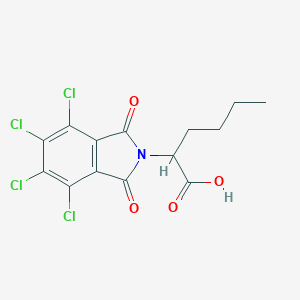

![2-methyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B349345.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B349357.png)

![9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349372.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B349373.png)